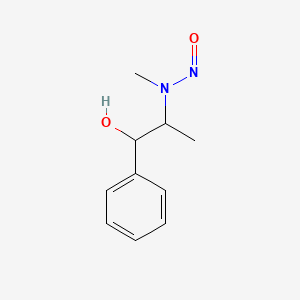

N-Nitrosoephedrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Nitrosoephedrine is a chemical compound with the molecular formula C10H14N2O2. It is an N-nitroso derivative of (1R,2S)-(-)-Ephedrine, which is a sympathomimetic amine commonly used to treat hypotension associated with anesthesia . This compound is known for its mutagenic and carcinogenic properties, making it a compound of interest in toxicological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Nitrosoephedrine can be synthesized through the reaction of ephedrine sulfate with nitrous acid in hydrochloric acid. The reaction is influenced by pH, with an optimal pH determined for the highest yield . The synthesis involves the nitrosation of the secondary amine group in ephedrine, resulting in the formation of the N-nitroso derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the controlled reaction of ephedrine with nitrosating agents under acidic conditions. The process requires careful monitoring to ensure the safety and purity of the final product due to the compound’s toxic nature.

Análisis De Reacciones Químicas

Formation Mechanism of N-Nitrosoephedrine

The synthesis of this compound typically involves the reaction of ephedrine sulfate with sodium nitrite under acidic conditions. The following factors influence this reaction:

-

pH Level : The optimal pH for the formation of this compound has been identified as around 2, where the yield can reach up to 18.5% under physiological conditions (37 degrees Celsius) .

-

Temperature : The reaction is often conducted at low temperatures (e.g., 5 degrees Celsius) to control the formation rate and improve yields .

-

Acid Type : Different acids can be used to facilitate the reaction, with acetic acid providing a high yield (85%) of this compound .

Table 1: Reaction Conditions for this compound Formation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| pH | 2 | 18.5 |

| Temperature | 5 °C | Varies |

| Acid Type | Acetic Acid | 85 |

3.1. Denitrosation

N-nitroso compounds, including this compound, can undergo denitrosation, especially under acidic conditions. This process involves the cleavage of the N-N bond, leading to the formation of secondary amines.

-

Mechanism : The denitrosation can be accelerated by nucleophiles such as bromide and thiocyanate, which attack the nitroso nitrogen, facilitating the release of nitric oxide and yielding secondary amines .

3.2. Reactions with Organolithium and Grignard Reagents

This compound is also susceptible to nucleophilic attack by organolithium and Grignard reagents, leading to various products:

-

Formation of Oxyhydrazine : The initial reaction forms an unstable oxyhydrazine intermediate, which can eliminate to form hydrazones or azomethine imines depending on the substituents involved .

Influence of External Factors on Reaction Dynamics

Research indicates that various substances can influence the formation of this compound:

-

Dietary Components : Compounds such as coffee, ascorbic acid, and citric acid have been shown to affect the nitrosation process when combined with ephedrine sulfate and nitrous acid .

-

Environmental Factors : Factors like cigarette smoke condensate and alcohol presence also impact the yield and stability of nitrosamines formed from ephedrine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Toxicology

N-Nitrosoephedrine is primarily studied for its carcinogenic potential. Research has shown that NEP can induce liver carcinomas in animal models when administered at high doses. For instance, a study reported that a total dose of 600 mg/kg resulted in metastasizing liver cell carcinomas in 28 out of 30 tested animals . This highlights NEP's utility in understanding the mechanisms behind chemical-induced carcinogenesis.

2. Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its behavior within biological systems. Studies focus on its dissolution, absorption, blood clearance, and elimination rates. Understanding these parameters aids in assessing the risk associated with exposure to this compound and informs regulatory guidelines regarding acceptable daily intake levels.

3. Chemical Analysis

NEP serves as a reference standard in the analysis of nitrosamines across various matrices, including food products and environmental samples. Its detection is essential for ensuring compliance with safety regulations and understanding the prevalence of nitrosamines in consumer products.

Carcinogenicity Studies

| Compound | Dose (mg/kg) | Tumor Incidence (%) | Type of Tumor |

|---|---|---|---|

| This compound | 600 | 93% (28/30) | Liver Cell Carcinomas |

| Nitrososarcosine | 225 | 57% (8/14) | Liver Cell Carcinomas |

| Nitrosofolic Acid | 375 | 14% (4/28) | Lung Adenocarcinomas |

This table summarizes findings from studies evaluating the carcinogenic effects of various nitrosamines, including this compound .

Case Studies

1. Toxicological Assessment

A study involving C57BL/6J X C3HeB/FeJ F1 mice demonstrated that this compound induced liver tumors when administered via intraperitoneal injection over several weeks. This study provided critical insights into the dose-response relationship and highlighted the compound's potential as a model for studying chemical carcinogenesis .

2. Pharmacokinetic Profiling

Research on the pharmacokinetics of this compound has indicated significant variability in absorption rates depending on the formulation used. Studies have shown that formulations with higher solubility lead to increased bioavailability, impacting overall toxicity profiles and therapeutic applications.

3. Environmental Monitoring

NEP's role as a reference standard has been pivotal in environmental monitoring programs aimed at assessing nitrosamine contamination in drinking water and food products. Regulatory bodies utilize data derived from these analyses to establish safety limits for nitrosamine exposure .

Mecanismo De Acción

N-Nitrosoephedrine exerts its effects primarily through its interaction with DNA, leading to mutagenic and carcinogenic outcomes. The compound’s nitroso group can form adducts with DNA bases, causing mutations that can lead to cancer . The exact molecular targets and pathways involved in its action are still under investigation, but its ability to induce genetic mutations is well-documented.

Comparación Con Compuestos Similares

N-Nitrosodimethylamine: Known for its high carcinogenic potential, similar to N-Nitrosoephedrine.

N-Nitrosodiethylamine: Another nitrosamine with mutagenic properties.

N-Nitrosopseudophedrine: A structural isomer of this compound with similar toxicological properties.

Uniqueness: this compound is unique due to its specific derivation from ephedrine, a compound commonly used in medical applications. Its structural similarity to other nitrosamines allows for comparative studies, but its specific interactions and effects provide distinct insights into the behavior of nitrosamines in biological systems .

Propiedades

Número CAS |

1850-88-0 |

|---|---|

Fórmula molecular |

C10H14N2O2 |

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide |

InChI |

InChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3/t8-,10+/m0/s1 |

Clave InChI |

ZVTOLKAVCZXHFM-WCBMZHEXSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N(C)N=O |

SMILES isomérico |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)N=O |

SMILES canónico |

CC(C(C1=CC=CC=C1)O)N(C)N=O |

Key on ui other cas no. |

17608-59-2 |

Sinónimos |

N-nitrosoephedrine N-nitrosopseudoephedrine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.